molecular formula C19H25N5O4 B2720598 1-(3-(1H-imidazol-1-yl)propyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-02-8

1-(3-(1H-imidazol-1-yl)propyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2720598
CAS No.: 894017-02-8
M. Wt: 387.44
InChI Key: BSKZUPWHHMMCKF-UHFFFAOYSA-N
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Description

1-(3-(1H-Imidazol-1-yl)propyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound designed for pharmaceutical and biochemical research. This complex molecule features a urea functional group bridging two key moieties: a 3,4-dimethoxyphenyl-substituted 5-oxopyrrolidine and a 1H-imidazole-propyl chain. The presence of the urea group is a hallmark of many biologically active compounds, often serving as a key pharmacophore in medicinal chemistry . The 3,4-dimethoxyphenyl group is a common structural feature in many compounds with documented biological activity, suggesting potential for interaction with various enzymatic systems . Furthermore, the 1H-imidazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is critical in the design of enzyme inhibitors . While the exact mechanism of action for this specific compound requires further investigation, its multi-functional structure makes it a valuable candidate for research in developing novel therapeutic agents, particularly as a building block in the synthesis of more complex molecules or for high-throughput screening in drug discovery campaigns. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-imidazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-27-16-5-4-15(11-17(16)28-2)24-12-14(10-18(24)25)22-19(26)21-6-3-8-23-9-7-20-13-23/h4-5,7,9,11,13-14H,3,6,8,10,12H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKZUPWHHMMCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3C_{16}H_{20}N_4O_3, and its structure features an imidazole ring, a pyrrolidine moiety, and a urea functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of imidazole and pyrrolidine compounds exhibit significant anticancer properties. For instance, certain imidazole-based compounds have been shown to inhibit tumor growth in various cancer cell lines, including breast and colon cancers. The specific compound has demonstrated cytotoxic effects against human cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT-2915Apoptosis
Compound BMDA-MB-23120Cell Cycle Arrest
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureaA549 (Lung Cancer)18Apoptosis Induction

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study conducted by Shutkov et al., a related imidazole derivative demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating the potential utility of the compound as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea moiety may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The imidazole ring can serve as a ligand for various receptors involved in cellular signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to disruptions in replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. Further investigations into its bioavailability and half-life are necessary to establish its clinical viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Imidazole and Pyrrolidinone Moieties

Compound S24
  • Structure: 1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24) .
  • Key Differences: Replaces the 5-oxopyrrolidin-3-yl group with a purine scaffold. Substitutes the 3,4-dimethoxyphenyl group with a 4-aminophenyl linker.
  • Synthesis: Prepared via nucleophilic aromatic substitution using 6-(cyclohexylmethoxy)-2-fluoropurine and a urea precursor in trifluoroethanol (TFE) with trifluoroacetic acid (TFA) catalysis. This contrasts with the target compound’s likely synthesis via urea bridge formation between amines and carbonyl precursors.
Compound BJ49865
  • Structure : 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(propan-2-yloxy)propyl]urea .
  • Key Differences :
    • Features a 4-methoxyphenyl group (vs. 3,4-dimethoxyphenyl in the target compound).
    • Uses a 3-(isopropoxy)propyl chain (vs. 3-(imidazol-1-yl)propyl).
  • Molecular Weight : 349.42 g/mol (vs. estimated ~395 g/mol for the target compound).
  • Significance : The absence of an imidazole ring and the reduced methoxy substitution may lower polarity and alter binding interactions compared to the target compound.

Urea Derivatives with Pyrazole and Imidazole Substituents

Compounds 9a–12
  • Examples : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a), 4-imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10) .
  • Key Differences: Lack the pyrrolidinone core and methoxyphenyl groups. Focus on pyrazole and simpler imidazole substitutions.
  • Synthesis : Prepared via phase-transfer catalysis or nucleophilic substitution, highlighting alternative routes to urea-linked heterocycles.

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Imidazole vs. Alkoxy Chains : The imidazole group in the target compound may enhance hydrogen bonding or metal coordination (e.g., with enzymes like kinases), whereas alkoxy chains (e.g., in BJ49865) prioritize lipophilicity .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features Source
Target Compound Pyrrolidinone-urea 3,4-Dimethoxyphenyl, imidazolyl ~395 (estimated) Dual methoxy, imidazole for binding N/A
BJ49865 Pyrrolidinone-urea 4-Methoxyphenyl, isopropoxy 349.42 Simplified substitution, lipophilic
S24 Purine-urea Cyclohexylmethoxy, imidazolyl ~450 (estimated) Purine scaffold, kinase target focus
9a () Pyrazole-urea Ethyl, phenyl 284.35 Pyrazole core, phase-transfer synthesis

Q & A

Q. What are the optimal synthetic routes for preparing this urea derivative, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a two-step approach: (i) Step 1 : Reacting an imidazole-containing alkylamine (e.g., 3-(1H-imidazol-1-yl)propylamine) with a suitable azide precursor under reflux in anhydrous toluene (1–2 h, 80–100°C) to form the intermediate urea . (ii) Step 2 : Coupling the intermediate with a 5-oxopyrrolidin-3-yl scaffold bearing a 3,4-dimethoxyphenyl group. This requires refluxing in chloroform (2–3 h) followed by crystallization using ethanol–acetic acid (2:1) to isolate the final product .
  • Key Variables : Solvent polarity (toluene vs. chloroform) and reaction time significantly affect yield. Longer reflux times (>3 h) in Step 2 may degrade the urea bond.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of: (i) 1H/13C NMR : Confirm the presence of urea NH protons (δ 6.5–7.2 ppm) and imidazole protons (δ 7.4–7.6 ppm) . (ii) HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~470–480) . (iii) FTIR : Validate carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and urea NH stretches (~3300–3350 cm⁻¹) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : (i) Enzyme Inhibition : Screen against PARP1 (poly-ADP ribose polymerase 1) due to structural similarity to known inhibitors (IC₅₀ assays with NAD+ depletion monitoring) . (ii) Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects . (iii) Solubility Profiling : Measure logP (octanol-water partition) to predict bioavailability; expected logP ~2.5–3.0 due to the 3,4-dimethoxyphenyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer : (i) Core Modifications : Replace the imidazole with pyrazole or triazole moieties to alter hydrogen-bonding interactions . (ii) Substituent Effects : Systematically vary the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) and assess IC₅₀ shifts in PARP1 assays . (iii) Statistical Tools : Apply Design of Experiments (DoE) to optimize substituent combinations (e.g., fractional factorial design with 4–5 variables) .

Q. What strategies resolve contradictions in biological data across different assays?

  • Methodological Answer : (i) Mechanistic Profiling : Use SPR (surface plasmon resonance) to confirm direct binding to PARP1 vs. off-target effects . (ii) Metabolic Stability : Test hepatic microsome stability (e.g., rat liver microsomes) to rule out rapid degradation masking true activity . (iii) Dose-Response Refinement : Perform EC₅₀/IC₅₀ titrations across multiple replicates to reduce variability .

Q. How can computational methods enhance understanding of its molecular interactions?

  • Methodological Answer : (i) Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to PARP1’s catalytic domain (PDB: 3GG) . (ii) MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess urea bond flexibility and imidazole–protein π-π stacking stability . (iii) QM/MM Calculations : Analyze charge distribution at the urea carbonyl to predict electrophilic reactivity .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Methodological Answer : (i) Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 h . (ii) LC-HRMS : Identify degradation products via high-resolution mass shifts (e.g., loss of –OCH₃ groups or urea cleavage) . (iii) NMR Tracking : Compare stressed vs. unstressed 1H NMR spectra to detect structural alterations .

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